molecular formula C19H15FN4O B7687984 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide

Cat. No. B7687984
M. Wt: 334.3 g/mol
InChI Key: GULNCRJSUVWEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide, also known as DMXAA, is a small molecule drug that has been extensively studied for its anti-tumor properties. DMXAA was initially discovered in the late 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Anticancer Properties

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in leukemia models. Further investigations into its mechanism of action and potential clinical applications are ongoing .

Fluorescent Probes

Due to its fluorobenzamide moiety, N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide might serve as a fluorescent probe. Researchers can exploit its fluorescence properties for cellular imaging, drug delivery, or biomarker detection .

Ras Inhibition

Considering its pyrazolo[3,4-b]pyridine scaffold, N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide might inhibit oncogenic Ras proteins. Ras proteins play a crucial role in cancer signaling pathways, making them attractive targets for drug development .

properties

IUPAC Name

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c1-11-4-3-5-13-10-15-17(23-24(2)18(15)21-16(11)13)22-19(25)12-6-8-14(20)9-7-12/h3-10H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULNCRJSUVWEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.